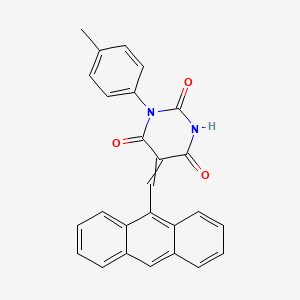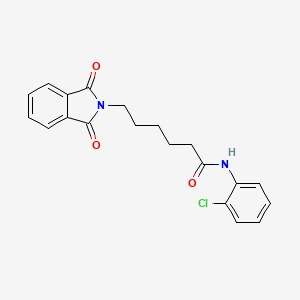![molecular formula C18H17Cl2NO4 B11696378 Propyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B11696378.png)
Propyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPYL 4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE is an organic compound with the molecular formula C18H17Cl2NO4 and a molecular weight of 382.24 . This compound is known for its unique chemical structure, which includes a propyl group, a dichlorophenoxy group, and an acetamido group attached to a benzoate moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of PROPYL 4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE involves several steps. One common synthetic route includes the reaction of 2,4-dichlorophenoxyacetic acid with propylamine to form the corresponding amide. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Chemical Reactions Analysis
PROPYL 4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Scientific Research Applications
PROPYL 4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PROPYL 4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The dichlorophenoxy group is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and reducing inflammation.
Comparison with Similar Compounds
PROPYL 4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE can be compared with other similar compounds, such as:
PROPYL 4-[(4-(2,4-DICHLOROPHENOXY)BUTANOYL)AMINO]BENZOATE: This compound has a butanoyl group instead of an acetamido group, which may affect its chemical reactivity and biological activity.
PROPYL 4-[(4-ISOPROPYLPHENOXY)ACETYL]AMINO]BENZOATE: The isopropyl group in this compound introduces steric hindrance, potentially altering its interaction with molecular targets.
PROPYL 4-[(4-METHYLBENZOYL)AMINO]BENZOATE: The presence of a methyl group can influence the compound’s lipophilicity and solubility.
Properties
Molecular Formula |
C18H17Cl2NO4 |
|---|---|
Molecular Weight |
382.2 g/mol |
IUPAC Name |
propyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H17Cl2NO4/c1-2-9-24-18(23)12-3-6-14(7-4-12)21-17(22)11-25-16-8-5-13(19)10-15(16)20/h3-8,10H,2,9,11H2,1H3,(H,21,22) |
InChI Key |
VYYRCJDXFGNMIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'(3),N'(5)-Bis[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2,6-dimethyl-3,5-pyridinedicarbohydrazide](/img/structure/B11696306.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696320.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B11696325.png)
![1,2-dimethyl-N-[(E)-(3-nitrophenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B11696330.png)
![N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11696345.png)
![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]nicotinohydrazide](/img/structure/B11696347.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11696348.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696353.png)
![(5E)-3-(4-chlorophenyl)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11696359.png)
![5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11696366.png)

![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696370.png)
